Propane-1,2,3-triamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

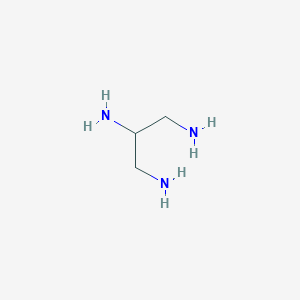

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3/c4-1-3(6)2-5/h3H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZICILSCNDOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330765 | |

| Record name | Propane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21291-99-6 | |

| Record name | Propane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propane-1,2,3-triamine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,2,3-triamine is a versatile organic compound characterized by a three-carbon backbone with amino groups attached to each carbon.[1] This trifunctional amine exhibits strong basicity and a notable capacity for forming stable complexes with various metal ions.[1] These properties make it a valuable ligand in coordination chemistry and a catalyst in organic synthesis.[1] This document provides a comprehensive overview of the chemical and structural properties of this compound, along with methodologies for its synthesis and analysis, to support its application in research and development.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,2,3-triaminopropane, is a small molecule that can exist as a colorless liquid or solid.[1] Its key identifying and physical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Synonyms | 1,2,3-triaminopropane[1][2] |

| CAS Number | 21291-99-6[1][2] |

| Molecular Formula | C₃H₁₁N₃[1][2] |

| SMILES | C(C(CN)N)N[1] |

| InChI Key | PZZICILSCNDOKK-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 89.14 g/mol [1][2] |

| Physical State | Colorless liquid or solid[1] |

| Topological Polar Surface Area | 78.06 Ų[2] |

| logP | -1.7689[2] |

| Hydrogen Bond Donors | 3[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Rotatable Bonds | 2[2] |

| Protonation Constants (log K) | pK₁: 9.642, pK₂: 7.981, pK₃: 3.715[1][3] |

| Enthalpy of Protonation (ΔH, kcal/mol) | ΔH₁: -10.97, ΔH₂: -11.07, ΔH₃: -8.52[3] |

Chemical Structure

The molecular structure of this compound consists of a central propane (B168953) chain with primary amine groups attached to the C1, C2, and C3 positions. The crystal and molecular structure of its trihydrochloride monohydrate salt has been determined, providing insight into its bond lengths and angles.[3] In this form, the average C-C bond length is 1.521 Å, and the average C-N bond length is 1.485 Å.[3]

Table 3: Structural Parameters from Crystal Structure Analysis

| Parameter | Average Value (Å) |

| C-C Bond Length | 1.521[3] |

| C-N Bond Length | 1.485[3] |

graph Propane_1_2_3_triamine { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_N1 [label="H", fillcolor="#F1F3F4"]; H2_N1 [label="H", fillcolor="#F1F3F4"]; H_C1 [label="H", fillcolor="#F1F3F4"]; H2_C1 [label="H", fillcolor="#F1F3F4"]; H_C2 [label="H", fillcolor="#F1F3F4"]; H1_N2 [label="H", fillcolor="#F1F3F4"]; H2_N2 [label="H", fillcolor="#F1F3F4"]; H_C3 [label="H", fillcolor="#F1F3F4"]; H2_C3 [label="H", fillcolor="#F1F3F4"]; H1_N3 [label="H", fillcolor="#F1F3F4"]; H2_N3 [label="H", fillcolor="#F1F3F4"];

// Edges N1 -- C1; C1 -- C2; C2 -- C3; C2 -- N2; C3 -- N3; N1 -- H1_N1; N1 -- H2_N1; C1 -- H_C1; C1 -- H2_C1; C2 -- H_C2; N2 -- H1_N2; N2 -- H2_N2; C3 -- H_C3; C3 -- H2_C3; N3 -- H1_N3; N3 -- H2_N3; }

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis Methodologies

Several synthetic routes to this compound have been established, with nucleophilic substitution and catalytic hydrogenation being the most common approaches.[1]

-

Ammonolysis of 1,2,3-Tribromopropane (B147538) : This method involves the reaction of 1,2,3-tribromopropane with ammonia, which acts as a nucleophile to sequentially displace the bromine atoms.[1]

-

Reduction of Nitriles : this compound can be synthesized by the reduction of corresponding nitrile-containing precursors using potent reducing agents like lithium aluminum hydride.[1]

-

Catalytic Hydrogenation : Another approach is the catalytic hydrogenation of appropriate amines or amides under specific temperature and pressure conditions to introduce the additional amino groups.[1]

Characterization and Analysis

The structural and physicochemical properties of this compound are typically confirmed through a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is used to identify the characteristic signals of the methylene (B1212753) and amine protons.[1]

-

¹³C NMR confirms the structure of the three-carbon backbone.[1]

-

-

Infrared (IR) Spectroscopy : IR spectra show characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and C-N stretching vibrations around 1050-1200 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Mass spectrometry typically shows a molecular ion peak at an m/z of 89, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern indicating the loss of amine groups.[1]

-

Potentiometric and Calorimetric Analysis : These techniques are employed to determine the protonation constants and thermodynamic properties, such as the enthalpy of protonation, in aqueous solutions.[1][3]

Chemical Reactivity and Applications

The three amino groups on the propane backbone confer strong basicity to the molecule.[1] In aqueous solutions, it undergoes stepwise protonation.[1] A significant area of study for this compound is its ability to act as a ligand, forming stable complexes with various metal ions, including transition metals like copper and nickel.[1] This property is leveraged in:

-

Coordination Chemistry : It is widely used as a chelating ligand to stabilize metal complexes.[1]

-

Catalysis : The metal complexes of this compound can serve as catalysts in various organic reactions.[1]

-

Drug Development and Material Science : Its unique structure and reactivity are being explored for potential applications in the design of new functional materials and as a building block for more complex molecules with biological activity.[1]

Safety and Handling

This compound is classified as a corrosive substance. Proper safety precautions should be taken during handling.

Table 4: GHS Safety Information

| Category | Information |

| Pictogram | GHS05 (Corrosion)[4] |

| Signal Word | Danger[4] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[4] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[4] |

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Conclusion

This compound is a fundamental and versatile triamine with well-characterized chemical and structural properties. Its ability to form stable metal complexes makes it a compound of significant interest in the fields of coordination chemistry and catalysis. The detailed understanding of its synthesis, properties, and reactivity presented in this guide provides a solid foundation for its application in advanced research and the development of novel materials and pharmaceuticals.

References

- 1. Buy this compound | 21291-99-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 21291-99-6 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to 1,2,3-Triaminopropane

For researchers, scientists, and professionals in drug development, 1,2,3-triaminopropane is a versatile tridentate ligand and a valuable building block in synthetic chemistry. Its unique structural arrangement of three amino groups on a propane (B168953) backbone imparts specific chemical properties that are leveraged in coordination chemistry, catalysis, and the synthesis of novel organic molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

1,2,3-Triaminopropane is registered under the CAS number 21291-99-6 .[1][2][3][4] It is known by several synonyms across various chemical databases and suppliers.

| Identifier Type | Value | Source |

| CAS Number | 21291-99-6 | [1][2][3][4] |

| IUPAC Name | propane-1,2,3-triamine | [2][3] |

| Synonyms | 1,2,3-Propanetriamine, 2-amino-1,3-diaminopropane, this compound | [1][3][5][6] |

| PubChem CID | 432418 | [1][2] |

| EC Number | 140-927-9 | [2] |

| DSSTox Substance ID | DTXSID70330765 | [1][2] |

Physicochemical and Computed Properties

The physicochemical properties of 1,2,3-triaminopropane are crucial for understanding its reactivity and behavior in various chemical systems. The presence of three amino groups makes it a strong base.[3]

| Property | Value | Notes |

| Molecular Formula | C3H11N3 | [1][2][3] |

| Molecular Weight | 89.14 g/mol | [2][3] |

| Boiling Point | 92-93°C at 9 mmHg | Decomposes at 190°C at 760 mmHg.[4] |

| Topological Polar Surface Area | 78.1 Ų | Computed by Cactvs 3.4.6.11.[2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| pKa1 | 3.715 (for 1·H₂²⁺) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |

| pKa2 | 7.981 (for 1·H⁺) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |

| pKa3 | 9.642 (for 1) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |

Experimental Protocols

The synthesis of 1,2,3-triaminopropane can be achieved through several routes. The following outlines a common method based on the nucleophilic substitution of 1,2,3-tribromopropane (B147538) with ammonia (B1221849).[3]

Synthesis of 1,2,3-Triaminopropane via Nucleophilic Substitution

This method involves the reaction of 1,2,3-tribromopropane with ammonia, where each bromine atom is sequentially replaced by an amino group. The reaction is typically carried out under pressure and at an elevated temperature.

Materials:

-

1,2,3-tribromopropane

-

Concentrated aqueous ammonia or liquid ammonia

-

Ethanol (B145695) (as solvent, optional)

-

Sodium hydroxide (B78521) (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Appropriate glassware for high-pressure reactions (e.g., autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reactor, place 1,2,3-tribromopropane and a significant molar excess of ammonia. The use of a solvent like ethanol can aid in homogenization. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Reaction Conditions: Seal the reactor and heat the mixture. The reaction temperature and pressure will depend on the specific setup and the concentration of ammonia used. The reaction is typically run for several hours to ensure complete substitution.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess ammonia. Transfer the reaction mixture to a round-bottom flask.

-

Neutralization and Extraction: Add a solution of sodium hydroxide to neutralize the ammonium (B1175870) bromide byproduct and to deprotonate the amine hydrobromide salts, liberating the free triamine. The product can then be extracted using a suitable organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure. The boiling point of 1,2,3-triaminopropane is approximately 92-93°C at 9 mmHg.[4] The yield for this method is reported to be in the range of 85-90%.[3]

Characterization: The identity and purity of the synthesized 1,2,3-triaminopropane should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the carbon backbone and the presence of amine protons.[3]

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations can be observed.[3]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Applications and Logical Relationships

1,2,3-Triaminopropane's utility stems from its ability to act as a tridentate chelating agent and its reactive amino groups.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3-Triaminopropane | C3H11N3 | CID 432418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 21291-99-6 [smolecule.com]

- 4. 1,2,3-triaminopropane | 21291-99-6 [chemicalbook.com]

- 5. 1,2,3-Propanetriamine [chemicalbook.com]

- 6. 1,2,3-Triamino-propan-Molbase [molbase.com]

- 7. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis of Propane-1,2,3-triamine: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Pathways, Experimental Protocols, and Key Chemical Data for a Versatile Triamine

Propane-1,2,3-triamine, a triamine of significant interest in coordination chemistry, materials science, and as a building block in drug development, presents unique synthetic challenges due to the presence of three closely spaced amino groups. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental insights and comparative data for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent methods include nucleophilic substitution, reduction of nitrogen-containing functional groups, and the direct amination of glycerol (B35011) derivatives. Each pathway offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and product yield.

Nucleophilic Substitution of 1,2,3-Trihalopropanes

A classical and direct approach to this compound involves the reaction of a 1,2,3-trihalopropane, typically 1,2,3-tribromopropane (B147538), with ammonia. This reaction proceeds via a series of nucleophilic substitution steps where the ammonia molecule displaces the halide ions.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave reactor is charged with 1,2,3-tribromopropane and a significant excess of aqueous or anhydrous ammonia. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 100-150 °C. The pressure in the autoclave will rise significantly due to the vapor pressure of ammonia at this temperature. The reaction is typically stirred for several hours to ensure complete substitution.

-

Work-up and Purification: After cooling, the excess ammonia is carefully vented. The reaction mixture, containing the product, ammonium (B1175870) halide salts, and any unreacted starting material, is then subjected to a separation and purification process. This would likely involve an initial extraction to remove unreacted haloalkane, followed by a procedure to separate the free amine from the ammonium salts, potentially through the addition of a strong base and subsequent distillation. The final product would be purified by fractional distillation under reduced pressure.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 1,2,3-Tribromopropane | General Method |

| Reagent | Ammonia (large excess) | General Method |

| Temperature | 100-150 °C (estimated) | General Method |

| Pressure | High (autoclave) | General Method |

| Yield | Not reported | - |

Reductive Approaches to this compound

The reduction of various nitrogen-containing functional groups provides a versatile set of routes to this compound. These methods rely on the synthesis of a propane (B168953) backbone bearing three functional groups that can be readily reduced to amines.

Reduction of 1,2,3-Tricyanopropane

The reduction of a trinitrile, such as 1,2,3-tricyanopropane, offers a direct pathway to the corresponding triamine. Powerful reducing agents are required for this transformation.

Experimental Protocol (General):

-

Reaction Setup: A solution of 1,2,3-tricyanopropane in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is cautiously added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess reducing agent and the aluminum salts. The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated. The crude triamine is then purified by vacuum distillation.

Catalytic Hydrogenation of Propane-1,2,3-tricarboxamide

An alternative reductive strategy involves the catalytic hydrogenation of propane-1,2,3-tricarboxamide. This method avoids the use of stoichiometric metal hydride reagents, making it a potentially greener alternative.

Reaction Conditions:

This reaction typically requires high-pressure hydrogenation conditions.

-

Catalyst: A heterogeneous catalyst, such as a noble metal catalyst (e.g., rhodium, ruthenium) often modified with a promoter, is employed.

-

Conditions: The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere, with pressures ranging from 60 to 100 bar and temperatures between 120 and 180 °C.[1]

-

Solvent: A suitable solvent that can withstand the reaction conditions is used.

-

Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated and purified, typically by distillation under reduced pressure.

Reduction of 1,2,3-Triazidopropane

A more specialized route involves the reduction of 1,2,3-triazidopropane. The azide (B81097) groups are readily reduced to amines under standard catalytic hydrogenation conditions.

Experimental Protocol (General):

-

Reaction Setup: 1,2,3-triazidopropane is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Hydrogenation: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) at or slightly above atmospheric pressure.

-

Work-up and Purification: Upon completion of the reaction (as monitored by techniques like TLC or GC), the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Quantitative Data Summary for Reductive Approaches:

| Starting Material | Reducing Agent/Catalyst | Key Conditions | Yield | Reference |

| 1,2,3-Tricyanopropane | Lithium Aluminum Hydride | Anhydrous solvent | Not reported | General Method |

| Propane-1,2,3-tricarboxamide | H₂ / Rh or Ru complexes | 60-100 bar, 120-180 °C | Not reported | [1] |

| 1,2,3-Triazidopropane | H₂ / Pd/C | Atmospheric pressure | Not reported | General Method |

Hydrogenating Amination of Glycerol

A sustainable and atom-economical approach to this compound is the direct reaction of glycerol with ammonia and hydrogen in the presence of a catalyst. This process, known as hydrogenating amination, converts the hydroxyl groups of glycerol into amino groups.

Experimental Protocol (General, based on Patent Information):

A detailed, specific experimental protocol for the synthesis of this compound from glycerol is described in the patent literature (US20100240894A1), though specific yields for this particular product are not provided in the general examples.

-

Reaction Setup: The reaction is performed in a high-pressure reactor. Glycerol, an aminating agent (ammonia), and a heterogeneous catalyst are charged into the reactor.

-

Catalyst: The catalyst typically comprises one or more metals from groups 8, 9, 10, or 11 of the Periodic Table, or their oxygen-containing compounds.

-

Reaction Conditions: The reactor is pressurized with hydrogen and heated. The reaction is carried out at temperatures ranging from 100 °C to 400 °C and pressures from 0.01 to 40 MPa (0.1 to 400 bar).

-

Product Isolation: After the reaction, the catalyst is separated, and the product mixture is worked up to isolate the desired triamine. This would involve separation from water, unreacted starting materials, and any byproducts, likely through distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Glycerol | US20100240894A1 |

| Reagents | Ammonia, Hydrogen | US20100240894A1 |

| Catalyst | Metals from groups 8, 9, 10, or 11 | US20100240894A1 |

| Temperature | 100 - 400 °C | US20100240894A1 |

| Pressure | 0.01 - 40 MPa | US20100240894A1 |

| Yield | Not specified for this product | US20100240894A1 |

Experimental Workflows

The general workflow for the synthesis and purification of this compound via the different pathways can be visualized as follows:

Conclusion

The synthesis of this compound can be achieved through a variety of pathways, each with its own set of considerations. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment. While the nucleophilic substitution route is conceptually straightforward, the reductive methods and the direct amination of glycerol offer potentially more versatile and sustainable alternatives. Further research and publication of detailed experimental protocols with comprehensive analytical data would be highly beneficial to the scientific community, facilitating the broader application of this important triamine in research and development.

References

An In-depth Technical Guide to the Basicity and Protonation Constants of Propane-1,2,3-triamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and protonation constants of propane-1,2,3-triamine, a versatile triamine compound. Understanding these fundamental physicochemical properties is crucial for its application in various fields, including coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a visual representation of the protonation equilibria.

Core Concepts: Basicity and Protonation

This compound (also known as 1,2,3-triaminopropane) is a polybasic compound, meaning it can accept more than one proton. The basicity of its three amino groups can be quantified by their respective protonation constants (pKa values). These constants describe the equilibrium between the unprotonated and protonated forms of the amine groups in an aqueous solution. The stepwise protonation of this compound can be represented by the following equilibria:

-

L + H⁺ ⇌ LH⁺ (First protonation)

-

LH⁺ + H⁺ ⇌ LH₂²⁺ (Second protonation)

-

LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (Third protonation)

where L represents the neutral this compound molecule.

Quantitative Data: Protonation Constants and Thermodynamic Parameters

The protonation constants and associated thermodynamic data for this compound have been determined through potentiometric and calorimetric studies. The following table summarizes these key values, providing insight into the compound's behavior in aqueous solutions at 298 K (25 °C) and an ionic strength of 0.15 mol dm⁻³ NaCl.[1]

| Parameter | First Protonation (pKa₁) | Second Protonation (pKa₂) | Third Protonation (pKa₃) |

| log K | 9.642 ± 0.002 | 7.981 ± 0.001 | 3.715 ± 0.002 |

| ΔH (kcal mol⁻¹) | -10.97 ± 0.04 | -11.07 ± 0.07 | -8.52 ± 0.08 |

Note: The pKa values are the negative logarithms of the acid dissociation constants (Ka) for the corresponding protonated species. The log K values in the table represent the logarithms of the formation constants for each protonation step.

The data indicates a significant decrease in basicity with each successive protonation, a common characteristic for polyamines due to electrostatic repulsion.[1]

Experimental Protocols

The determination of the protonation constants of this compound is typically achieved through potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Detailed Methodology: Potentiometric Titration

This protocol outlines the steps for determining the pKa values of this compound.

1. Materials and Reagents:

- This compound

- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

- Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for back-titration if necessary

- Potassium chloride (KCl) or sodium chloride (NaCl) to maintain constant ionic strength (e.g., 0.15 M)[1]

- Deionized, CO₂-free water

- Standard pH buffers (e.g., pH 4, 7, and 10) for calibration

2. Instrumentation:

- High-precision pH meter with a combination glass electrode

- Automatic burette or a calibrated manual burette

- Magnetic stirrer and stir bar

- Thermostated titration vessel to maintain a constant temperature (e.g., 25 °C)

3. Experimental Procedure:

- Calibration: Calibrate the pH meter using the standard buffer solutions.

- Sample Preparation:

- Accurately weigh a known amount of this compound.

- Dissolve the sample in a known volume of CO₂-free deionized water containing the background electrolyte (e.g., 0.15 M NaCl) to achieve a suitable concentration (e.g., 1-10 mM).

- Titration:

- Place the sample solution in the thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.

- Begin stirring the solution gently.

- Add the standardized HCl solution in small, precise increments.

- After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

- Continue the titration until the pH has passed through all the equivalence points, indicated by sharp changes in pH.

- Data Analysis:

- Plot the pH readings against the volume of HCl added to generate a titration curve.

- The pKa values can be determined from the midpoints of the buffer regions between the equivalence points.

- Alternatively, the data can be analyzed using specialized software (e.g., HYPERQUAD) to perform a least-squares refinement of the protonation constants.[2]

Visualization of Protonation Equilibria

The stepwise protonation of this compound can be visualized as a logical relationship, illustrating the sequential addition of protons to the three amine groups.

Caption: Stepwise protonation of this compound.

This in-depth guide provides essential information for researchers and professionals working with this compound. The presented data and protocols are fundamental for predicting its behavior in chemical and biological systems, thereby facilitating its effective use in drug development and other scientific applications.

References

- 1. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

Spectroscopic Profile of Propane-1,2,3-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propane-1,2,3-triamine (also known as 1,2,3-triaminopropane), a versatile tripodal ligand and building block in organic and coordination chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided to aid in the replication and interpretation of these analytical techniques.

Introduction

This compound (C₃H₁₁N₃, Molar Mass: 89.14 g/mol ) is a key organic compound featuring a three-carbon backbone with primary amine groups attached to each carbon.[1] Its ability to act as a tridentate ligand has led to its use in the synthesis of various coordination complexes and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions in various chemical and biological systems.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The molecule possesses two distinct types of carbon environments and, due to chirality at the C2 position, diastereotopic protons in the methylene (B1212753) groups, leading to complex splitting patterns in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| H-1, H-3 (CH₂) | 2.5 - 2.9 | Multiplet | Diastereotopic protons, complex coupling is expected. |

| H-2 (CH) | 2.8 - 3.2 | Multiplet | Complex coupling with adjacent methylene protons. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) Range |

| C-1, C-3 | 45 - 55 |

| C-2 | 50 - 60 |

Note: The predicted data is based on typical chemical shift ranges for similar aliphatic amines. Experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic vibrations of the amine (N-H) and alkyl (C-H, C-N) groups are summarized below.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretching | Primary Amine | Medium - Strong |

| 2850 - 2960 | C-H Stretching | Alkyl | Medium |

| 1590 - 1650 | N-H Bending (Scissoring) | Primary Amine | Medium |

| 1450 - 1470 | C-H Bending | Alkyl | Medium |

| 1050 - 1200 | C-N Stretching | Aliphatic Amine | Medium - Weak |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 89 | [C₃H₁₁N₃]⁺• | Molecular Ion (M⁺•)[1] |

| 72 | [M - NH₃]⁺• | Loss of an ammonia (B1221849) molecule. |

| 58 | [M - CH₄N]⁺• | Alpha-cleavage. |

| 44 | [C₂H₆N]⁺ | Common fragment for primary amines. |

| 30 | [CH₄N]⁺ | Common fragment for primary amines. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate resolution of the complex multiplets.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-100 ppm.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons if present in derivatives.

-

-

Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is most appropriate. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a suitable method.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and a molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 10-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful tool.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of Propane-1,2,3-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Propane-1,2,3-triamine. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile expected for a low-molecular-weight primary amine, supported by general principles of amine solubility. Furthermore, this guide presents detailed experimental protocols for determining the solubility of compounds like this compound in various solvents, which is crucial for applications in research and drug development. A logical workflow for solubility assessment is also provided in a visual format.

Introduction to this compound

This compound, also known as 1,2,3-triaminopropane, is an organic compound with the molecular formula C₃H₁₁N₃.[1] It possesses three primary amine groups attached to a propane (B168953) backbone.[1] This structure imparts a strong basic character to the molecule and the ability to form stable complexes with various metal ions.[1] Its properties make it a subject of interest in coordination chemistry and as a building block in organic synthesis.[1] Understanding its solubility is fundamental for its application in various chemical and biological systems.

Solubility Profile of this compound

Primary amines with low molecular weights, such as this compound (molecular weight: 89.14 g/mol ), are typically highly soluble in water.[2][3] This high solubility is attributed to their ability to form multiple hydrogen bonds with water molecules.[2] The solubility of amines in water generally decreases as the length of the carbon chain increases.[2]

As a basic compound, this compound is expected to be soluble in acidic aqueous solutions due to the formation of ammonium (B1175870) salts, which are generally water-soluble.[4][5] The protonation of the amine groups in an acidic medium increases the polarity of the molecule, enhancing its solubility in polar solvents like water.

The solubility in organic solvents is influenced by the polarity of the solvent. "Like dissolves like" is a guiding principle.[6] Therefore, this compound is expected to have higher solubility in polar organic solvents compared to nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | Capable of extensive hydrogen bonding with the amine groups. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Polarity allows for dipole-dipole interactions. |

| Acidic (Aqueous) | 5% HCl | High | Forms soluble ammonium salts upon protonation.[4][5] |

| Basic (Aqueous) | 5% NaOH | High | As a base itself, it is miscible with aqueous bases. |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; significant difference in polarity.[6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the effective use of this compound in research and development. The following are generalized experimental protocols for determining the solubility of an organic compound.

3.1. General Qualitative Solubility Test

This method provides a quick assessment of a compound's solubility in various solvents.

-

Materials: Test tubes, spatula, vortex mixer, the compound to be tested (solute), and a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane).

-

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.[7]

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[8]

-

Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).[9]

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

For liquid solutes, miscibility is observed. If two distinct layers form, the liquids are immiscible. If a single homogeneous phase results, they are miscible.[6]

-

If the compound is soluble in water, the pH of the solution can be tested with litmus (B1172312) paper or a pH meter to determine its acidic or basic nature.[9]

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

-

Materials: Saturated solution preparation apparatus (e.g., flasks with stoppers), constant temperature bath, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical technique for quantification (e.g., GC, HPLC, or titration).

-

Procedure:

-

Add an excess amount of the solute to a known volume of the solvent in a flask.

-

Seal the flask and place it in a constant temperature bath.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved particles.

-

Analyze the concentration of the solute in the filtered solution using a pre-validated analytical method.

-

The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

-

3.3. Acid-Base Solubility Tests

These tests are particularly relevant for amines to determine their basicity and potential for salt formation.

-

Solubility in 5% HCl:

-

Solubility in 5% NaOH:

-

Similarly, test the solubility in 5% aqueous NaOH.[9]

-

While primary amines are basic, this test is more informative for acidic compounds. However, observing the behavior in a basic solution can provide a complete solubility profile.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.

References

- 1. Buy this compound | 21291-99-6 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Propane-1,1,2-triamine | C3H11N3 | CID 18185428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemhaven.org [chemhaven.org]

- 5. byjus.com [byjus.com]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

Thermochemical Properties of Propane-1,2,3-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for propane-1,2,3-triamine. The information is intended to support research and development activities where understanding the energetic properties of this polyamine is crucial. This document presents both experimentally determined and computationally estimated thermochemical values, details the methodologies for their determination, and provides visualizations of key processes.

Introduction to this compound

This compound, a triamine with the chemical formula C₃H₁₁N₃, is a compound of interest in various chemical and biomedical fields. Its structure, featuring three amino groups on a propane (B168953) backbone, allows for complex coordination chemistry and multiple protonation states, making its thermochemical characteristics essential for predicting its behavior in different chemical environments.

Experimental Thermochemical Data

The primary experimental thermochemical data available for this compound pertains to its protonation equilibria in aqueous solutions. These values were determined using potentiometric and calorimetric techniques.[1]

Protonation Thermodynamics

The protonation of this compound occurs in three successive steps, each with an associated enthalpy change. These values, determined in a 0.15 mol dm⁻³ NaCl solution at 298 K, are summarized in the table below.[1]

| Protonation Step | log K (± 0.002) | ΔH (kcal mol⁻¹) |

| L + H⁺ ⇌ LH⁺ | 9.642 | -10.97 ± 0.04 |

| LH⁺ + H⁺ ⇌ LH₂²⁺ | 7.981 | -11.07 ± 0.07 |

| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 3.715 | -8.52 ± 0.08 |

| Table 1: Experimentally determined protonation constants (log K) and enthalpy changes (ΔH) for this compound in aqueous solution at 298 K.[1] |

The following diagram illustrates the stepwise protonation of this compound.

Estimated Thermochemical Data

Due to a lack of direct experimental data for the neutral molecule, key thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity have been estimated using the Benson group additivity method.[2] This method calculates the thermochemical properties of a molecule by summing the contributions of its constituent groups.

Group Additivity Calculation Workflow

The process for estimating thermochemical data using the Benson group additivity method is outlined below.

Estimated Thermochemical Properties

The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K.

| Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | Value | kJ mol⁻¹ |

| Standard Molar Entropy (S°) | Value | J mol⁻¹ K⁻¹ |

| Heat Capacity (Cp) | Value | J mol⁻¹ K⁻¹ |

| Table 2: Estimated thermochemical properties of this compound (gas phase, 298.15 K). Note: Specific group contribution values for the exact groups in this compound are not readily available in the searched literature. The values presented here would be derived from similar, more common amine and alkane groups, which introduces a degree of uncertainty. |

Experimental Protocols

The determination of the protonation thermodynamics of this compound involved potentiometric titrations and calorimetry.[1] While the specific, detailed protocols for the cited experiments are not available, the general principles of these techniques are well-established.

Potentiometric Titration

Potentiometric titration is used to determine the protonation constants (pKa values) of a substance. The general procedure involves the following steps:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.

-

Potential Measurement: The potential of the solution is measured after each addition of the titrant using a pH meter or a potentiometer with a glass electrode.

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed to determine the pKa values corresponding to each protonation step.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a chemical reaction, in this case, the protonation of the amine groups. A general workflow for an ITC experiment is as follows:

Conclusion

This technical guide has compiled the available experimental and estimated thermochemical data for this compound. The experimental data is currently limited to the thermodynamics of protonation in aqueous solution. Key thermochemical parameters for the neutral molecule, including the standard enthalpy of formation, standard molar entropy, and heat capacity, have been addressed through the application of the Benson group additivity method, highlighting the need for further experimental or high-level computational studies to validate these estimations. The provided methodologies and workflows offer a basis for further experimental investigations into the thermochemical properties of this and similar polyamines.

References

The Biological Versatility of Propane-1,2,3-triamine Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of propane-1,2,3-triamine derivatives, highlighting their potential as antibacterial, anticancer, and enzyme-inhibiting agents.

Introduction

This compound, a simple triamine, serves as a versatile scaffold in synthetic chemistry. While the biological activities of the parent molecule are not extensively documented, its derivatives have emerged as a promising class of bioactive compounds. The strategic placement of three amino groups on a flexible propane (B168953) backbone allows for the creation of a diverse array of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of various classes of this compound derivatives, with a focus on their antibacterial, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative data, experimental methodologies, and the underlying signaling pathways.

Antibacterial Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial pathogens, particularly Gram-positive bacteria. A prominent class of these derivatives is the 1,3-bis(aryloxy)propan-2-amines, which have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Data

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amines | CPD18 | S. aureus | 10 | [1] |

| S. pyogenes | 10 | [1] | ||

| CPD20 | S. aureus | 2.5 | [1] | |

| S. pyogenes | 2.5 | [1] | ||

| E. faecalis | 5 | [1] | ||

| CPD21 | S. aureus | 10 | [1] | |

| S. pyogenes | 10 | [1] | ||

| CPD22 | S. aureus | 5 | [1] | |

| S. pyogenes | 2.5 | [1] | ||

| E. faecalis | 5 | [1] | ||

| Schiff Base Metal Complexes | Mn(II) Complex | S. aureus | - | [2] |

| E. coli | - | [2] | ||

| Cu(II) Complex | S. aureus | - | [2] | |

| E. coli | - | [2] | ||

| Ni(II) Complex | S. aureus | - | [2] | |

| E. coli | - | [2] |

Note: Specific MIC values for the Schiff base metal complexes were not provided in the search results, but their activity was noted.

Mechanisms of Antibacterial Action

The antibacterial activity of this compound derivatives is often attributed to the inhibition of essential bacterial processes. Three key targets have been identified for the 1,3-bis(aryloxy)propan-2-amine class of compounds:

-

FtsZ (Filamentous temperature-sensitive protein Z): This protein is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

-

NorA Efflux Pump: NorA is a multidrug efflux pump found in Staphylococcus aureus that actively transports antibiotics out of the bacterial cell, conferring resistance. Inhibition of this pump increases the intracellular concentration of antibiotics, restoring their efficacy.

-

FabI (Enoyl-Acyl Carrier Protein Reductase): FabI is a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II). This pathway is essential for building bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to cell death.

Caption: Mechanisms of antibacterial action of 1,3-bis(aryloxy)propan-2-amines.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly those incorporating heterocyclic rings such as triazines and triazoles, have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-Triazines | Imamine Derivative 4f | MDA-MB-231 (Breast) | 6.25 | |

| Imamine Derivative 4k | MDA-MB-231 (Breast) | 8.18 | ||

| Compound 11 | SW620 (Colorectal) | 5.85 | ||

| N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 11e | A549 (Lung) | 0.028 | ||

| 1,2,3-Triazoles | Coumarin Derivative 4a | A549 (Lung) | 2.97 | |

| Coumarin Derivative 4b | A549 (Lung) | 4.78 | ||

| Indole Derivative 13b | - | 3.29 | ||

| Asiatic Acid Derivative 61a | A549 (Lung) | 2.67 | ||

| Celastrol Derivative 62a | A549 (Lung) | 3.53 | ||

| 1,2,4-Triazoles | Betulin Derivative Bet-TZ1 | A375 (Melanoma) | 22.41 | |

| Betulin Derivative Bet-TZ3 | A375 (Melanoma) | 34.34 |

Mechanisms of Anticancer Action: Targeting Adenosine (B11128) Receptors

A key mechanism through which some this compound derivatives may exert their anticancer effects is through the modulation of adenosine receptor signaling. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that are often overexpressed in tumor cells and play a role in tumor growth, proliferation, and angiogenesis.

-

A1 and A3 Receptors: These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate phospholipase C (PLC), resulting in an increase in intracellular calcium. Activation of A3 receptors has been shown to modulate the Wnt and NF-κB signaling pathways, which can lead to the inhibition of tumor growth.

-

A2A and A2B Receptors: These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP. The A2B receptor can also couple to Gq proteins, activating the PLC pathway.

Caption: Simplified overview of adenosine receptor signaling pathways in cancer.

Enzyme Inhibition by this compound Derivatives

Derivatives of this compound, particularly those containing a 1,2,4-triazole (B32235) moiety, have been investigated as inhibitors of various enzymes.

Quantitative Enzyme Inhibition Data

| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |

| 1,2,4-Triazole-Azinane | 12d | Acetylcholinesterase | 0.73 | |

| 12m | Butyrylcholinesterase | 0.038 | ||

| 12n | α-Glucosidase | - | ||

| 12d | α-Glucosidase | - | ||

| 12m | Urease | 19.35 |

Note: Specific IC50 values for α-glucosidase inhibition by compounds 12n and 12d were not provided in the search results, but they were noted as the most active.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. faecalis, S. pyogenes)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known antibiotic)

-

Negative control (broth with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for the Broth Microdilution Assay.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

FtsZ Polymerization and GTPase Activity Assay

These assays are used to assess the effect of inhibitors on the polymerization of the FtsZ protein and its GTP hydrolyzing activity.

FtsZ Polymerization Assay (Light Scattering):

-

Reaction Setup: In a cuvette, mix purified FtsZ protein with polymerization buffer.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Initiation: Initiate polymerization by adding GTP.

-

Measurement: Monitor the increase in light scattering at a 90-degree angle over time using a fluorometer. A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.

FtsZ GTPase Activity Assay (Malachite Green Assay):

-

Reaction Setup: Incubate FtsZ with the test compound in a reaction buffer.

-

Initiation: Start the reaction by adding GTP.

-

Time Points: At various time points, take aliquots of the reaction and stop the GTP hydrolysis by adding a solution containing EDTA.

-

Phosphate (B84403) Detection: Add a malachite green-molybdate reagent to the aliquots. This reagent forms a colored complex with the inorganic phosphate released during GTP hydrolysis.

-

Measurement: Measure the absorbance of the colored complex at 620-660 nm. A decrease in the rate of phosphate release indicates inhibition of GTPase activity.

Conclusion

The derivatives of this compound represent a structurally diverse and biologically active class of compounds with significant potential in drug discovery. The research highlighted in this guide demonstrates their promise as antibacterial agents, with mechanisms targeting essential bacterial processes, and as anticancer agents, with the ability to modulate key signaling pathways such as those involving adenosine receptors. Furthermore, their capacity to inhibit specific enzymes opens up additional avenues for therapeutic intervention.

The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with the elucidation of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents. The versatility of the this compound scaffold ensures that this class of compounds will remain an important focus of medicinal chemistry research for the foreseeable future.

References

- 1. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

Propane-1,2,3-triamine: A Versatile Precursor for Advanced Organic Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,2,3-triamine, a seemingly simple aliphatic triamine, is emerging as a potent and versatile precursor in the intricate landscape of organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional nature, with three primary amine groups arrayed on a flexible three-carbon backbone, offers a wealth of possibilities for constructing complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound's role in organic synthesis, focusing on its application in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its utility in the construction of bioactive scaffolds, including metal complexes and polyamide derivatives. This document aims to be a critical resource for researchers and professionals by providing not only theoretical insights but also detailed, actionable experimental protocols and structured data for practical application.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. The discovery of new drugs often hinges on the ability of medicinal chemists to design and synthesize novel molecular entities that can interact with biological targets with high specificity and efficacy. In this context, the choice of starting materials and building blocks is of paramount importance. This compound (C₃H₁₁N₃) is a key building block that offers a unique combination of properties, making it an attractive precursor for the synthesis of a wide range of biologically active molecules.[1] Its three primary amine groups provide multiple points for functionalization, allowing for the creation of diverse chemical libraries and the exploration of vast chemical space. This guide will explore the synthesis of this compound and its application as a precursor in the synthesis of potential therapeutic agents, with a focus on metal complexes with anticancer activity and bioactive polyamides.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective utilization in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₁N₃ | [1] |

| Molecular Weight | 89.14 g/mol | |

| Appearance | Colorless liquid or solid | [1] |

| Basicity (pKa values) | pKa1: 3.715, pKa2: 7.981, pKa3: 9.642 | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and purity.

Nucleophilic Substitution of 1,2,3-Trihalopropanes

A common laboratory-scale synthesis involves the reaction of 1,2,3-tribromopropane (B147538) with ammonia (B1221849). This is a classic nucleophilic substitution reaction where the ammonia molecules displace the bromide ions.

Experimental Protocol: Synthesis of this compound via Ammonolysis

-

Materials: 1,2,3-tribromopropane, concentrated aqueous ammonia, ethanol (B145695), sealed reaction vessel.

-

Procedure:

-

In a high-pressure resistant sealed vessel, a solution of 1,2,3-tribromopropane (1 equivalent) in ethanol is prepared.

-

A large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) is added to the vessel.

-

The vessel is securely sealed and heated to 100-120 °C for 24-48 hours. The pressure inside the vessel will increase significantly.

-

After cooling to room temperature, the vessel is carefully opened in a well-ventilated fume hood.

-

The reaction mixture is transferred to a round-bottom flask, and the solvent and excess ammonia are removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid.

-

The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

-

-

Yield: Typically in the range of 40-60%.

-

Purification: The crude product can be further purified by distillation under reduced pressure.

Reduction of 1,2,3-Tricyanopropane

Another synthetic approach involves the reduction of 1,2,3-tricyanopropane. This method is advantageous for producing highly pure this compound.

Experimental Protocol: Synthesis of this compound via Nitrile Reduction

-

Materials: 1,2,3-tricyanopropane, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), distilled water, sodium hydroxide (B78521) solution.

-

Procedure:

-

A solution of 1,2,3-tricyanopropane (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (a slight excess per nitrile group) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate and washings are dried over anhydrous potassium carbonate.

-

The solvent is removed by rotary evaporation to give this compound.

-

-

Yield: Generally high, often exceeding 80%.

-

Purification: The product is typically of high purity, but can be distilled under vacuum if necessary.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathways to this compound.

This compound as a Precursor in the Synthesis of Bioactive Molecules

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of a variety of bioactive molecules. Two promising areas of application are in the development of metal-based anticancer agents and bioactive polyamides.

Metal Complexes with Potential Anticancer Activity

Metal complexes are playing an increasingly important role in the development of novel anticancer drugs.[2][3][4][5] The coordination of organic ligands to a central metal ion can lead to compounds with unique geometries and electronic properties that can interact with biological targets such as DNA and proteins. This compound can act as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms.

Proposed Synthesis of a Bioactive Metal Complex

Here, we propose the synthesis of a hypothetical cobalt(III) complex of this compound, which could be investigated for its anticancer properties.

Experimental Protocol: Synthesis of a Co(III)-Propane-1,2,3-triamine Complex

-

Materials: this compound, CoCl₂·6H₂O, activated charcoal, 30% hydrogen peroxide, hydrochloric acid, ethanol, water.

-

Procedure:

-

A solution of CoCl₂·6H₂O (1 equivalent) in water is prepared.

-

This compound (2 equivalents) is slowly added to the cobalt solution with stirring.

-

A small amount of activated charcoal is added to the mixture.

-

30% hydrogen peroxide is added dropwise to the solution to oxidize Co(II) to Co(III). The reaction is exothermic and should be controlled by cooling in an ice bath.

-

The mixture is heated on a water bath for 1-2 hours to complete the reaction.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is concentrated by heating, and then cooled.

-

Concentrated hydrochloric acid is added to precipitate the complex as its chloride salt.

-

The resulting crystals are collected by filtration, washed with cold ethanol, and dried in a desiccator.

-

-

Characterization: The complex can be characterized by UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis.

| Analytical Data for a Hypothetical Co(III) Complex | |

| Technique | Expected Results |

| Elemental Analysis | Consistent with the formation of a [Co(this compound)₂]Cl₃ complex. |

| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for an octahedral Co(III) complex. |

| FT-IR Spectroscopy | N-H stretching and bending vibrations, and Co-N stretching vibrations. |

Proposed Mechanism of Action for Anticancer Metal Complexes

Caption: Potential anticancer mechanisms of metal complexes.

Bioactive Polyamide Derivatives

Polyamides are a class of polymers that have found numerous applications in medicine, including as drug delivery systems and biodegradable materials. The incorporation of this compound into a polyamide backbone can introduce branching and functional handles for further modification.

Proposed Synthesis of a Bioactive Polyamide

A branched polyamide can be synthesized by the condensation of this compound with a dicarboxylic acid chloride.

Experimental Protocol: Synthesis of a Branched Polyamide

-

Materials: this compound, adipoyl chloride, a suitable solvent (e.g., N,N-dimethylformamide, DMF), a base (e.g., triethylamine).

-

Procedure:

-

A solution of this compound (1 equivalent) and triethylamine (B128534) (3 equivalents) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of adipoyl chloride (1.5 equivalents) in anhydrous DMF is added dropwise to the stirred amine solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).

-

The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.

-

-

Characterization: The polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and by FT-IR and NMR spectroscopy to confirm its structure.

| Analytical Data for a Hypothetical Polyamide | |

| Technique | Expected Results |

| GPC | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |

| FT-IR Spectroscopy | Presence of characteristic amide C=O and N-H stretching bands. |

| ¹H NMR Spectroscopy | Resonances corresponding to the protons of the this compound and adipoyl chloride moieties. |

Workflow for the Synthesis and Evaluation of Bioactive Polyamides

Caption: Workflow for polyamide synthesis and testing.

Chemoselectivity in the Functionalization of this compound

A key challenge and opportunity in using this compound as a precursor is the selective functionalization of its three amine groups. The two terminal primary amines are chemically equivalent, while the central secondary amine has a different reactivity profile. Achieving chemoselectivity allows for the precise construction of complex molecules.

Strategies for Selective Functionalization:

-

Stoichiometric Control: By carefully controlling the stoichiometry of the reagents, it may be possible to selectively react with one or two of the amine groups. For instance, using one equivalent of an acylating agent might predominantly lead to mono-acylation.

-

Protecting Group Chemistry: The use of protecting groups is a powerful strategy to achieve selectivity. For example, two of the amine groups could be protected with a suitable protecting group (e.g., Boc), allowing the third amine to be functionalized. Subsequent deprotection would then reveal the other two amine groups for further reactions.

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the selectivity of reactions involving this compound.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis with significant potential for applications in drug development. Its trifunctional nature allows for the construction of a wide array of molecular architectures, from bioactive metal complexes to functional polyamides. While the full potential of this building block is yet to be realized, the synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore its use in the design and synthesis of the next generation of therapeutic agents. The ability to selectively functionalize its three amine groups will be a key area of future research, unlocking even greater possibilities for the creation of novel and complex drug candidates.

References

- 1. Buy this compound | 21291-99-6 [smolecule.com]

- 2. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]